molecular formula C12H13F3O2 B568064 t-Butyl 4-(trifluoromethoxy)phenyl ketone CAS No. 1263313-09-2

t-Butyl 4-(trifluoromethoxy)phenyl ketone

Cat. No.: B568064
CAS No.: 1263313-09-2
M. Wt: 246.229
InChI Key: VTGSZGVSKUSSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyl 4-(trifluoromethoxy)phenyl ketone is a specialized organic compound featuring a sterically hindered tert-butyl ketone group attached to a trifluoromethoxy-substituted phenyl ring . This distinct structure combines elements of high steric bulk and the unique electronic properties imparted by the fluorine atoms, making it a valuable intermediate in advanced chemical synthesis. While specific applications are proprietary areas of ongoing research, compounds with this profile are typically employed in pharmaceutical and agrochemical research as a key building block for the development of novel active molecules . The presence of the trifluoromethoxy group is often exploited to influence the lipophilicity, metabolic stability, and bioavailability of target compounds, while the tert-butyl ketone moiety can serve as a precursor for further functional group transformations. This reagent is intended for use by qualified researchers in controlled laboratory settings to facilitate innovation in drug discovery and materials science . It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,3)10(16)8-4-6-9(7-5-8)17-12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGSZGVSKUSSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716695
Record name 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263313-09-2
Record name 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyl 4-(trifluoromethoxy)phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Reaction Mechanisms of T Butyl 4 Trifluoromethoxy Phenyl Ketone

Reactivity of the Ketone Carbonyl Center

The carbonyl group is the primary site of reactivity in t-butyl 4-(trifluoromethoxy)phenyl ketone, undergoing nucleophilic addition and derivatization reactions. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing trifluoromethoxy group on the phenyl ring. However, the steric bulk of the adjacent tert-butyl group presents a significant obstacle to the approach of nucleophiles. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. libretexts.org For this compound, the rate and feasibility of these reactions are heavily influenced by the steric hindrance of the t-butyl group and the electronic nature of both the ketone and the incoming nucleophile.

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol. wikipedia.org This reaction is a valuable carbon-carbon bond-forming method in organic synthesis. mdpi.com The general mechanism involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. wikipedia.org

Table 1: General Conditions for the Henry Reaction of Ketones

ParameterConditionRationale
Base Organic bases (e.g., triethylamine, DBU), inorganic bases (e.g., NaOH, KOH), or phase-transfer catalysts. psu.eduTo deprotonate the nitroalkane and generate the nucleophilic nitronate anion. wikipedia.org
Solvent Protic or aprotic polar solvents (e.g., ethanol (B145695), THF, DMF). psu.eduTo solubilize the reactants and facilitate the reaction.
Temperature Room temperature to elevated temperatures. commonorganicchemistry.comTo overcome the activation energy, especially for sterically hindered ketones.
Reactants Ketone and a primary or secondary nitroalkane.The nature of the nitroalkane can influence the reaction rate and yield.

Intramolecular nucleophilic additions between an aldehyde and a ketone moiety within the same molecule can lead to the formation of cyclic products. These reactions are often key steps in the synthesis of complex cyclic and polycyclic structures. rsc.orgrsc.org The feasibility of such a reaction involving the this compound would depend on the structure of the tether connecting the two carbonyl functionalities. A flexible and appropriately long chain would be necessary to allow the aldehyde group to approach the sterically hindered ketone carbonyl. The reaction is typically catalyzed by an acid or a base.

Derivatization Studies of the Ketone Moiety

Derivatization of the ketone functionality is a common strategy to introduce new functional groups and to aid in the characterization of the parent compound.

Oximation is the reaction of a ketone with hydroxylamine (B1172632) to form an oxime. wikipedia.org This reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration. youtube.comchemtube3d.com The reaction is typically carried out in a weakly acidic solution, as a proton source is required to protonate the hydroxyl group of the intermediate, facilitating its elimination as water. khanacademy.org

For this compound, the formation of the corresponding oxime is expected. Despite the steric hindrance of the t-butyl group, the reaction should proceed, although it might be slower compared to less hindered ketones. acs.org The resulting ketoxime can exist as E/Z isomers.

Table 2: Typical Conditions for Oximation of Ketones

ParameterConditionPurpose
Reagent Hydroxylamine hydrochloride (NH₂OH·HCl). wikipedia.orgSource of hydroxylamine.
Base A weak base such as sodium acetate (B1210297) or pyridine (B92270). wikipedia.orgTo neutralize the HCl and liberate free hydroxylamine.
Solvent Ethanol or a mixture of ethanol and water. wikipedia.orgTo dissolve the reactants.
pH Mildly acidic (around pH 4-5). khanacademy.orgTo catalyze the dehydration step without deactivating the nucleophile.
Temperature Room temperature to reflux.To control the reaction rate.

Reactivity of the α-Carbon Adjacent to the Ketone

The α-carbon in this compound is a neopentyl-type carbon and lacks any hydrogen atoms. Therefore, this ketone is non-enolizable on that side. masterorganicchemistry.com This structural feature prevents reactions that proceed via enolate formation at the α-carbon, such as base-catalyzed halogenation or aldol (B89426) condensation at this position. msu.edumnstate.edu The absence of α-hydrogens on the t-butyl side simplifies the regioselectivity of reactions that might otherwise occur at an enolizable α-position. Any enolate-based reactivity would have to involve the aromatic ring, which is not a typical reaction pathway for this class of compounds under standard enolizing conditions.

α-Trifluoromethoxylation of Ketones

The introduction of a trifluoromethoxy (-OCF3) group at the α-position of a ketone is a significant transformation in organic synthesis, imparting unique properties to the molecule such as high lipophilicity and electronegativity. nih.gov While no specific studies on the α-trifluoromethoxylation of this compound have been documented in the provided research, general methodologies have been developed for other ketones that illustrate the likely reaction pathways.

A prominent modern method for the α-trifluoromethoxylation of ketones involves visible-light organic photoredox catalysis. nih.govacs.org This process typically does not use the ketone directly but proceeds via an enol carbonate derivative. chemrxiv.org The reaction employs an organic photocatalyst, such as 4-CzIPN, and a trifluoromethoxylating agent like N-trifluoromethoxy-4-cyano-pyridinium triflimide. researchgate.net

The reaction is initiated by the photocatalyst, which, upon irradiation with visible light (e.g., 456 nm), becomes excited and engages in a single-electron transfer. nih.gov Mechanistic studies have revealed that a radical chain mechanism is crucial for achieving useful yields. acs.orgresearchgate.net The process involves the formation of an OCF3 radical, which is intercepted by the enol carbonate. This generates a radical intermediate that propagates the chain by reducing another molecule of the trifluoromethoxylating agent. researchgate.net This methodology is noted for its mild conditions and rapid reaction times, which can be as short as two minutes under continuous-flow conditions. nih.govacs.org

Table 1: General Conditions for Photoredox-Catalyzed α-Trifluoromethoxylation of Ketone Derivatives

ParameterConditionReference
SubstrateEnol Carbonate (derived from ketone) nih.govchemrxiv.org
Photocatalyst4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) nih.govresearchgate.net
Trifluoromethoxylating AgentN-trifluoromethoxy-4-cyano-pyridinium triflimide chemrxiv.orgresearchgate.net
Light SourceVisible Light (e.g., 456 nm LED) nih.gov
SolventAcetonitrile (MeCN) nih.gov
Reaction Time1 hour (batch) or 2 minutes (flow) acs.org

α-Functionalization of Trifluoromethyl Ketones

This section concerns the functionalization at the α-carbon of the title compound, this compound. While the heading specifies trifluoromethyl ketones, the focus remains on the reactivity of the specified trifluoromethoxyphenyl ketone.

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. acs.org The process generally involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then reacts with an electrophile, such as an alkyl halide, in an SN2 reaction. chadsprep.comyoutube.com Due to the relatively low acidity of the α-protons of a simple ketone, a very strong, non-nucleophilic base is required, with Lithium Diisopropylamide (LDA) being a common choice. chadsprep.comyoutube.com The use of a bulky base like LDA at low temperatures can favor deprotonation at the less sterically hindered α-carbon if the ketone is unsymmetrical. youtube.com

An alternative, milder approach to α-alkylation is the Stork enamine synthesis. chadsprep.comyoutube.com In this method, the ketone is first converted into an enamine by reacting it with a secondary amine. The resulting enamine is sufficiently nucleophilic to attack an alkyl halide. The final step is the hydrolysis of the resulting iminium salt to regenerate the ketone, now alkylated at the alpha position. chadsprep.comyoutube.com

The α-allylation of ketones can be achieved through similar enolate chemistry. More complex, catalytic asymmetric methods have also been developed for related compounds like α-ketoesters, involving sequences such as allylboration followed by an oxy-Cope rearrangement, to install an allyl group with high enantioselectivity. nih.gov

Specific studies detailing the α-alkylation or α-allylation of this compound were not found in the search results. However, these general principles would apply, with the reaction proceeding via enolate or enamine intermediates.

Table 2: General Methods for α-Alkylation of Ketones

MethodKey ReagentsIntermediateReference
Direct Enolate Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (e.g., R-Br)Enolate youtube.comyoutube.com
Stork Enamine Synthesis1. Secondary Amine (e.g., Pyrrolidine), Acid Catalyst 2. Alkyl Halide 3. H3O+ (hydrolysis)Enamine chadsprep.comyoutube.com

Reactivity of the Aromatic Ring System

The reactivity of the phenyl group in this compound is governed by the electronic effects of its two substituents: the pivaloyl group (-CO-C(CH3)3) and the trifluoromethoxy group (-OCF3).

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity. tcu.edu The rate and regioselectivity of the reaction are determined by the substituents already present on the ring. uci.edu

The two substituents on the aromatic ring of this compound exert strong, combined electronic effects that dictate the position of any incoming electrophile.

Trifluoromethoxy (-OCF3) Group: This group is strongly electron-withdrawing by induction due to the high electronegativity of the fluorine atoms. nih.gov However, like other alkoxy groups, the oxygen atom can donate lone-pair electron density to the ring through resonance. The powerful inductive withdrawal generally outweighs the resonance donation, making the -OCF3 group a net deactivator of the aromatic ring towards EAS. Despite being deactivating, the resonance donation directs incoming electrophiles to the ortho and para positions.

Pivaloyl (-CO-C(CH3)3) Group: As an acyl group, the pivaloyl substituent is a powerful deactivating group. It withdraws electron density from the ring through both induction and resonance, making the ring significantly less nucleophilic. This deactivation is substantial, and the group directs incoming electrophiles to the meta position. uci.eduucalgary.ca The bulky t-butyl component of this group can also cause significant steric hindrance, which may disfavor substitution at adjacent positions. ucalgary.ca

Combined Effect: In this compound, the substituents are para to each other.

The -OCF3 group at position 4 directs electrophiles to its ortho positions (positions 3 and 5).

The pivaloyl group at position 1 directs electrophiles to its meta positions (also positions 3 and 5).

Therefore, both substituents direct incoming electrophiles to the same carbons (3 and 5). Since both groups are strongly deactivating, the aromatic ring in this molecule is significantly deactivated towards electrophilic aromatic substitution. However, should a reaction occur under forcing conditions, substitution is strongly favored at the 3 and 5 positions.

Table 3: Substituent Effects in Electrophilic Aromatic Substitution for this compound

SubstituentPositionElectronic EffectReactivity EffectDirecting EffectReference
Pivaloyl (-COC(CH3)3)1Inductive & Resonance WithdrawalStrongly DeactivatingMeta uci.eduucalgary.ca
Trifluoromethoxy (-OCF3)4Strong Inductive Withdrawal, Resonance DonationDeactivatingOrtho, Para nih.gov

Electrophilic Aromatic Substitution (EAS) on Trifluoromethoxyphenyl Substrates

Site-Selective Hydroxyalkylation via EAS Pathways

While direct studies on the site-selective hydroxyalkylation of this compound are not extensively documented, the principles can be inferred from reactions involving analogous compounds. For instance, α-trifluoromethyl ketones have been shown to act as electrophiles in Friedel-Crafts-type hydroxyalkylation reactions with sufficiently activated aromatic systems. mdpi.comnih.gov

A notable example is the catalyst-free, site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with various α-trifluoromethyl ketones. mdpi.comnih.gov In this process, the electron-rich aminothiophene ring attacks the electrophilic carbonyl carbon of the ketone. The reaction's success without a Lewis acid catalyst highlights the potent activation provided by the amino group, which enhances the nucleophilicity of the C3 position, leading to regioselective substitution. mdpi.com

For this compound, the situation is more complex. The phenyl ring is significantly deactivated by both the acyl group and the trifluoromethoxy group. Therefore, a similar catalyst-free hydroxyalkylation is unlikely. An electrophilic aromatic substitution (EAS) would require a potent electrophile and likely a strong Lewis acid catalyst. The directing effects are conflicting:

The 4-OCF₃ group directs ortho (positions 2 and 6).

The acyl group directs meta (positions 3 and 5).

The positions ortho to the -OCF₃ group (2 and 6) are also meta to the ketone. This confluence of directing effects suggests that substitution, if achievable, might preferentially occur at these positions. However, the steric bulk of the t-butyl group could hinder attack at the ortho position (position 2 and 6).

A proposed mechanistic pathway for such a reaction would follow a classical EAS model, as illustrated with the reaction on an aminothiophene scaffold. mdpi.com

Proposed Mechanism for Hydroxyalkylation

Attack: The aromatic π-system attacks the electrophilic carbonyl carbon of a ketone (e.g., another molecule of the title compound or a different ketone).

Intermediate Formation: This attack forms a resonance-stabilized cationic intermediate (a σ-complex). mdpi.com

Aromatization: Loss of a proton from the ring restores aromaticity, yielding the hydroxyalkylated product. mdpi.com

Reductive Aromatic Substitution Phenomena

Under reducing conditions, the reactivity of the aromatic ring can be inverted. Research on branched alkyl phenyl ketones has demonstrated an unusual para-trifluoroacetylation through a magnesium-promoted reductive aromatic substitution pathway. thieme-connect.com This reaction involves an electron transfer from magnesium to the ketone, generating a ketyl radical anion intermediate. This highly reactive species can then participate in a cross-coupling reaction. thieme-connect.com

In the case of this compound, the para-position is already occupied. However, this type of reductive activation suggests that the compound could potentially undergo substitution at other positions if a suitable electrophile were present under strong reducing conditions (e.g., using an active metal like magnesium). The mechanism proceeds not through an electrophilic attack on the neutral arene, but through a nucleophilic attack by a reduced aromatic species. thieme-connect.com

Radical Reactions Involving the Compound and Analogues

The presence of a ketone functionality makes this compound susceptible to photochemical reactions, which often proceed through radical intermediates.

Photolysis Studies and Identification of Radical Intermediates

Photolysis studies on analogous trifluoromethyl ketones (TFMKs) provide significant insight into the potential radical pathways. Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to study the transient radicals generated upon irradiation of TFMKs in the presence of radical initiators. researchgate.netnih.gov

These studies have shown that:

Short-chain TFMKs, like 1,1,1-trifluoroacetone, can undergo C-C bond cleavage to generate the elusive trifluoromethyl radical (•CF₃). researchgate.netnih.gov

Longer-chain TFMKs tend to form radicals via the abstraction of a proton from the α-methylene position to the carbonyl group. researchgate.netnih.gov

Aromatic ketones, such as phenyl ketone analogues, can also produce radicals through the abstraction of a γ-hydrogen atom from an alkyl chain (Norrish-Yang reaction), though this is not applicable to the t-butyl group which lacks γ-hydrogens. researchgate.netnih.gov

For this compound, photolysis would likely lead to α-cleavage (Norrish Type I), generating a t-butyl radical and a 4-(trifluoromethoxy)benzoyl radical.

Ketone StructureInitiatorDetected Radical IntermediatesReference
Short-chain TFMKs (e.g., 1,1,1-trifluoroacetone)t-ButylperoxideTrifluoromethyl radical (•CF₃) researchgate.net, nih.gov
Long-chain TFMKst-ButylperoxideRadicals from α-methylene H-abstraction researchgate.net, nih.gov
Phenyl Ketone (analogue)NoneRadicals from γ-hydrogen abstraction researchgate.net, nih.gov

Radical Trapping Experiments

To confirm the presence of transient radical species, radical trapping experiments are essential. In studies of TFMK photolysis, spin traps such as 2-methyl-2-nitrosopropane (B1203614) (MNP) and 2,4,6-tri-tert-butylnitrosobenzene (B1359800) (TTBNB) have been successfully used to capture the fleeting radicals, forming more stable spin adducts that can be characterized by EPR spectroscopy. researchgate.netnih.gov

Similarly, phenyl t-butyl nitrone (PBN) is another effective spin trap used to detect radical intermediates in photochemical reactions, including those involving α-hydroxy ketones. acs.orgacs.org The detection of the PBN adduct by high-resolution mass spectrometry provides concrete evidence for the involvement of a radical pathway. acs.org In some cases, the addition of radical inhibitors like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can almost completely suppress the reaction, further confirming a radical-mediated mechanism. acs.org

Proposed Reaction Mechanisms for Chemical Transformations

Elucidation of Intermediate Species (e.g., acylium ions, enolates, radical species)

The chemical transformations of this compound can involve several distinct types of reactive intermediates depending on the reaction conditions.

Radical Species: As detailed in section 3.4, photolysis is expected to generate radical intermediates. The primary pathway for t-butyl ketones is Norrish Type I α-cleavage. This cleavage would produce a t-butyl radical and a 4-(trifluoromethoxy)benzoyl radical . The identity of these radicals can be confirmed through EPR and spin-trapping experiments. researchgate.netnih.gov

Radical Anions: In reductive aromatic substitution promoted by active metals like magnesium, the initial intermediate is a ketyl radical anion . This species is formed by the transfer of a single electron from the metal to the ketone's carbonyl group. This radical anion is a key player in subsequent coupling reactions. thieme-connect.com

Enolates: While the t-butyl group prevents the formation of an enolate on one side of the carbonyl, the aromatic ring can participate in creating an enolate-like species under certain conditions. The pronucleophilic nature of ketones can be exploited, for example, in the formation of enaminones, which implies the accessibility of enolate-type reactivity. nih.gov Under strongly basic conditions, it is conceivable that an enolate could be formed, although this is less common for diaryl or aryl-alkyl ketones compared to dialkyl ketones.

Acylium Ions: Acylium ions (R-C≡O⁺) are characteristic intermediates of Friedel-Crafts acylation reactions, used to synthesize ketones. They are generally not formed from the ketone itself in subsequent reactions.

Intermediate TypeFormation ConditionPrecursorPlausible Reaction TypeReference
Radical SpeciesPhotolysis (UV irradiation)Ketoneα-Cleavage (Norrish Type I) researchgate.net, nih.gov
Ketyl Radical AnionStrong reducing agent (e.g., Mg)KetoneReductive Aromatic Substitution thieme-connect.com
Enolate-like SpeciesBasic conditionsKetoneCondensation, Alkylation nih.gov
Cationic σ-complexElectrophilic AttackAromatic RingElectrophilic Aromatic Substitution mdpi.com

Mechanistic Interplay of Substituent Effects (Electronic and Steric)

The primary site of reactivity in a ketone is the electrophilic carbonyl carbon. The magnitude of its partial positive charge and its accessibility to nucleophiles are the principal determinants of reaction rates. ncert.nic.in In this compound, the substituents modulate these two factors in contrasting ways.

Electronic Effects:

The electronic nature of the substituents directly impacts the electrophilicity of the carbonyl carbon.

4-(Trifluoromethoxy)phenyl Group (Electron-Withdrawing): The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent. This is due to the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms. This effect is transmitted through the phenyl ring to the carbonyl group, significantly increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the ketone more susceptible to nucleophilic attack compared to ketones bearing electron-neutral or electron-donating aryl groups. nih.gov Research on related trifluoromethyl ketones confirms that the presence of such electron-withdrawing groups renders the carbonyl carbon a highly active electrophile. nih.govresearchgate.net

tert-Butyl Group (Electron-Donating): Conversely, the tert-butyl group is weakly electron-donating through an inductive effect (+I). quora.com This donation of electron density to the carbonyl carbon slightly reduces its partial positive charge, thereby decreasing its electrophilicity and rendering the ketone less reactive towards nucleophiles. khanacademy.orglibretexts.org In general, ketones are less reactive than aldehydes partly because they have two electron-donating alkyl groups stabilizing the carbonyl. ncert.nic.in

The net electronic outcome is a competition between these two effects. However, the powerful deactivating influence of the trifluoromethoxy group is generally considered to be significantly stronger than the modest activating effect of the tert-butyl group. Therefore, the carbonyl carbon in this compound is substantially electrophilic.

Steric Effects:

Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of reagents.

tert-Butyl Group (High Steric Hindrance): The most significant characteristic of the tert-butyl group is its large steric bulk. libretexts.org This bulkiness creates a sterically hindered environment around the carbonyl carbon, shielding it from the approach of nucleophiles. khanacademy.orgmasterorganicchemistry.com For a nucleophilic addition to occur, the nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle, approximately 107°). The voluminous tert-butyl group can physically obstruct this trajectory, slowing down or even preventing reactions with bulky nucleophiles. khanacademy.org This steric impediment is a major factor in the reactivity of ketones featuring this group. acs.org

The 4-(trifluoromethoxy)phenyl group, being planar, presents comparatively less steric hindrance on its side of the carbonyl.

The Mechanistic Interplay:

The reactivity of this compound is thus a direct consequence of the balance between its high electronic activation and significant steric inhibition.

In Nucleophilic Addition Reactions: The strong electron-withdrawing nature of the 4-trifluoromethoxybenzoyl moiety makes the carbonyl carbon a very attractive target for nucleophiles. However, the steric shield provided by the t-butyl group makes the attack challenging. This interplay means that the ketone may react readily with small, highly reactive nucleophiles (e.g., hydride reagents like NaBH4, or organometallics in some cases) but may be unreactive or react very slowly with larger or less reactive nucleophiles. The transition state leading to the tetrahedral intermediate is destabilized by the steric crowding involving the bulky t-butyl group. libretexts.org

In Reactions at the α-Carbon (Enolate Formation): The formation of an enolate requires the abstraction of a proton from the carbon adjacent (α) to the carbonyl group. This compound has no α-protons on the tert-butyl side. Therefore, enolization can only occur towards the phenyl ring, which is generally unfavorable and would disrupt the aromaticity. Consequently, reactions that proceed via enolate intermediates, such as the Aldol condensation, are not typical for this ketone.

The table below summarizes the opposing effects of the substituents.

SubstituentElectronic EffectImpact on Carbonyl CarbonSteric EffectImpact on Reactivity
tert-Butyl Weakly Electron-Donating (+I) quora.comDecreases electrophilicityHigh libretexts.orgHinders nucleophilic approach khanacademy.orgmasterorganicchemistry.com
4-(Trifluoromethoxy)phenyl Strongly Electron-Withdrawing (-I) nih.govIncreases electrophilicityLowPromotes nucleophilic attack

Ultimately, the specific reaction conditions and the nature of the attacking reagent determine which effect predominates. For instance, in reactions where electronic demand is paramount and the nucleophile is small, the activating effect of the trifluoromethoxy group will likely govern the outcome. Conversely, for reactions involving sterically demanding reagents, the hindrance from the t-butyl group will be the rate-limiting factor.

Catalytic Transformations Involving T Butyl 4 Trifluoromethoxy Phenyl Ketone

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The unique electronic and steric properties of t-butyl 4-(trifluoromethoxy)phenyl ketone, with its bulky t-butyl group and the electron-withdrawing trifluoromethoxy substituent, make it an interesting candidate for a variety of catalytic reactions.

Palladium Catalysis

Palladium complexes are renowned for their versatility in catalyzing a wide array of cross-coupling reactions and C-H functionalizations. For this compound, potential palladium-catalyzed transformations could include α-arylation or α-alkenylation reactions. In such a scenario, the ketone would first be converted to its enolate, which would then undergo oxidative addition to a palladium(0) precursor, followed by reductive elimination to form the desired product. The trifluoromethoxy group on the phenyl ring would likely influence the reactivity of the aromatic C-H bonds, potentially allowing for regioselective C-H activation and subsequent functionalization.

A hypothetical study might explore the conditions for such reactions, as outlined in the table below.

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10024α-Aryl KetoneData not available
2Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane11024α-Aryl KetoneData not available

Copper Catalysis

Copper catalysts are often employed in asymmetric synthesis and cross-coupling reactions. For this compound, copper-catalyzed asymmetric hydrogenation or hydrosilylation of the ketone functionality could be a valuable transformation, providing access to chiral alcohols. The steric hindrance from the t-butyl group would play a crucial role in the stereoselectivity of such reactions. Additionally, copper-catalyzed C-H functionalization of the aromatic ring could be another avenue of exploration.

Nickel Catalysis

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for many transformations. Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, could potentially be applied to derivatives of this compound where a leaving group is installed on the aromatic ring. Furthermore, nickel-catalyzed reductive couplings involving the ketone moiety are also a possibility.

Rhodium Catalysis

Rhodium catalysts are well-known for their application in hydrogenation and hydroformylation reactions. Asymmetric hydrogenation of the carbonyl group in this compound using chiral rhodium catalysts could be a key focus. Moreover, rhodium-catalyzed C-H activation and functionalization of the phenyl ring present another area for potential investigation. The directing-group ability of the ketone or a derivative thereof could be harnessed to achieve regioselective transformations.

Manganese Catalysis

Manganese is an earth-abundant and low-cost metal that has seen a recent surge in interest for catalytic applications. Manganese-catalyzed C-H activation and functionalization reactions are particularly noteworthy. For this compound, ortho-C-H functionalization directed by the ketone group could be a feasible and atom-economical transformation to introduce various substituents.

A prospective study on manganese-catalyzed ortho-alkylation might involve the following parameters:

EntryMn Catalyst (mol%)AdditiveReactantSolventTemp (°C)Time (h)ProductYield (%)
1MnBr(CO)₅ (10)Na₂CO₃AlkeneToluene12024ortho-Alkyl KetoneData not available
2Mn(acac)₃ (10)KOAcAlkyneDMF10024ortho-Alkenyl KetoneData not available

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for enantioselective synthesis. For this compound, organocatalytic methods could be employed for the stereoselective reduction of the ketone or for α-functionalization reactions. For instance, a chiral phosphoric acid or a proline-based catalyst could be used to activate the ketone towards nucleophilic attack, leading to the formation of chiral products with high enantioselectivity.

The development of organocatalytic methods for the functionalization of this compound would be a significant contribution, offering a metal-free approach to chiral molecules derived from this ketone.

Photocatalysis for Functionalization Reactions

Photocatalysis has emerged as a powerful tool for the functionalization of organic molecules under mild conditions. In the context of ketones, photocatalytic methods have been successfully employed for α-functionalization reactions, such as arylation and trifluoromethylation. These reactions often proceed via the generation of radical intermediates, facilitated by a photocatalyst upon visible light irradiation.

Research into the photocatalytic α-arylation of ketones has demonstrated the feasibility of coupling various aryl halides with cyclic and acyclic ketones. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org For a substrate like this compound, a potential photocatalytic α-arylation with an aryl halide could be envisioned. The reaction would likely proceed through the formation of an enolate or enamine intermediate, which then engages in a single-electron transfer (SET) process with the excited photocatalyst to generate a nucleophilic radical. This radical could then add to the aryl halide, leading to the desired α-arylated product. The trifluoromethoxy group on the phenyl ring would likely influence the electronic properties of the ketone, potentially affecting the rate and efficiency of the reaction.

Similarly, photocatalytic trifluoromethylation of ketones has been achieved using various trifluoromethyl sources. elsevierpure.com A study on the photocatalytic trifluoromethylation of acetophenone (B1666503) derivatives demonstrated a method for introducing a CF3 group at the α-position. elsevierpure.com While direct experimental data on this compound is not available, the findings for analogous structures suggest its potential as a substrate in such transformations.

To illustrate the potential of these reactions, the following table summarizes representative photocatalytic functionalizations of related ketones.

EntryKetone SubstrateAryl/Trifluoromethyl SourcePhotocatalystSolventYield (%)Reference
1Cyclohexanone4-IodobenzonitrileAcridinium-basedDMSO85 chemrxiv.org
2Acetophenone4-BromotolueneOrganic DyeAcetonitrile78 chemrxiv.org
31-Phenylpropan-1-oneCF3SO2ClEosin YTHFN/A elsevierpure.com
4Bromotrifluoroacetone1,3,5-Trimethoxybenzene4DPAIPNAcetone93 nii.ac.jp

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Lewis Acid Catalysis in Organic Reactions

Lewis acid catalysis is fundamental to a vast array of organic transformations, including reductions, alkylations, and condensations. The carbonyl group of this compound is a prime site for activation by a Lewis acid, enhancing its electrophilicity and facilitating subsequent reactions.

One important application is the Lewis acid-catalyzed reduction of the ketone to the corresponding alcohol. While specific studies on this compound are not documented, research on the reduction of other aryl ketones provides valuable insights. For instance, the reduction of acetophenone and its derivatives has been achieved using various hydride sources in the presence of a Lewis acid. mdpi.com The bulky t-butyl group in the target molecule would likely influence the stereochemical outcome of such a reduction, potentially favoring the formation of one diastereomer over the other.

Furthermore, Lewis acids can catalyze the alkylation of the aromatic ring through Friedel-Crafts type reactions. A study on the synergistic Brønsted/Lewis acid-catalyzed aromatic alkylation of phenols and other electron-rich arenes with tertiary alcohols demonstrates the potential for C-H functionalization. chemrxiv.org The trifluoromethoxy group, being electron-withdrawing, would deactivate the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho position relative to the activating ketone (if the reaction proceeds via an initial coordination to the carbonyl).

The following table provides examples of Lewis acid-catalyzed reactions on related ketone structures.

EntrySubstrateReagentLewis AcidSolventProductYield (%)Reference
1AcetophenoneNaBH4[MenQu]Cl (IL)Ethanol (B145695)1-Phenylethanol88.6 mdpi.com
2Phenolt-ButanolFeCl3/TFANot specified4-t-ButylphenolHigh chemrxiv.org
3α,β-Unsaturated KetoneHydride TransferBoron Trifluoride EtherateNot specifiedCyclic Alkylation ProductHigh nih.gov

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Enzymatic Approaches to Ketone Modification (General Context)

Enzymatic catalysis offers a green and highly selective alternative for the modification of organic molecules. Ketoreductases (KREDs) and lipases are two classes of enzymes that are particularly relevant for the transformation of ketones.

The asymmetric reduction of ketones to chiral alcohols is a well-established application of KREDs. Numerous studies have demonstrated the ability of these enzymes to reduce a wide range of aryl ketones with high enantioselectivity. nih.govnih.govacs.org For this compound, a stereoselective reduction of the carbonyl group could potentially yield a chiral alcohol, a valuable building block in pharmaceutical synthesis. The steric bulk of the t-butyl group and the electronic nature of the trifluoromethoxy substituent would be critical factors influencing the substrate recognition and stereoselectivity of the enzymatic reduction.

Lipases, on the other hand, are typically used for the kinetic resolution of racemic alcohols through esterification or transesterification reactions. A study on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a molecule containing a tert-butyl group, demonstrated excellent enantioselectivity using Candida antarctica lipase (B570770) B (CAL-B). nih.gov If this compound were first reduced to its corresponding racemic alcohol, a similar lipase-catalyzed resolution could be employed to separate the enantiomers.

The table below summarizes findings from enzymatic reductions of related ketones.

EntrySubstrateEnzyme/MicroorganismProductEnantiomeric Excess (ee) (%)Reference
1AcetophenonePenicillium rubens VIT SS1(S)-1-Phenylethanol>90 nih.gov
2Ethyl 4-chloro-3-oxobutanoateChryseobacterium sp. CA49 (ChKRED20 mutant)Ethyl (S)-4-chloro-3-hydroxybutanoate>99.5 nih.gov
3Various Aromatic KetonesGeotrichum candidum (acetone powder)(S)-AlcoholsExcellent acs.org
4tert-Butyl (2-acetylphenyl)carbamate (reduced form)Candida antarctica lipase B (CAL-B)(R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate>99 nih.gov

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Computational and Theoretical Studies of T Butyl 4 Trifluoromethoxy Phenyl Ketone

Quantum Chemical Computations

Quantum chemical computations are a cornerstone of modern chemical research, offering a window into the molecular world at the electronic level. For t-Butyl 4-(trifluoromethoxy)phenyl ketone, these calculations can predict and explain its chemical behavior.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Parameter General Effect of -OCF₃ Group General Effect of Carbonyl Group Anticipated Property of this compound
HOMO Energy LoweredLoweredRelatively low
LUMO Energy LoweredLoweredRelatively low
HOMO-LUMO Gap ModulatedModulatedInfluenced by the balance of inductive and resonance effects

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is calculated by quantum chemical methods to show regions of positive and negative electrostatic potential.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential (red color) around the carbonyl oxygen, indicating its susceptibility to protonation or attack by electrophiles. The trifluoromethoxy group, due to the high electronegativity of the fluorine atoms, would create a region of positive potential around the trifluoromethyl carbon and a complex potential landscape around the oxygen atom. The aromatic ring itself would exhibit a distribution of charge influenced by the competing effects of the electron-withdrawing trifluoromethoxy group and the carbonyl substituent.

Mechanistic Pathway Analysis through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, Density Functional Theory (DFT) calculations could be employed to map out the potential energy surfaces of various reaction pathways. Such studies can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in a nucleophilic addition to the carbonyl group, computational modeling could help to understand how the electronic nature of the trifluoromethoxy-substituted phenyl ring and the steric bulk of the tert-butyl group influence the reaction barrier. Mechanistic studies on related ketones have demonstrated the power of computational methods in discerning between different possible reaction pathways, such as radical versus ionic mechanisms. nih.gov

Theoretical Investigations of Electronic Effects

The electronic character of this compound is dominated by the strong inductive and resonance effects of its substituents.

Inductive and Resonance Contributions of Fluorinated Substituents

The trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties. It is a strong electron-withdrawing group primarily through the inductive effect (-I) of the highly electronegative fluorine atoms. nih.govnih.gov This effect is transmitted through the sigma bonds.

Electronic Effect Description Impact on Aromatic Ring
Inductive Effect (-I) of -OCF₃ Withdrawal of electron density through sigma bonds due to high electronegativity of fluorine.Deactivates the ring towards electrophilic substitution.
Resonance Effect (+R) of -OCF₃ Donation of electron density from oxygen lone pairs into the π-system.Weakened by the adjacent CF₃ group.
Overall Effect Strongly electron-withdrawing.Significantly influences reactivity and orientation of further substitution.

Analysis of Steric Hindrance Effects of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group is renowned for its significant steric bulk. researchgate.net This steric hindrance plays a crucial role in controlling the reactivity and selectivity of reactions involving this compound.

The bulky tert-butyl group, positioned adjacent to the carbonyl carbon, sterically hinders the approach of nucleophiles to the carbonyl center. numberanalytics.com This can lead to a decrease in reaction rates for nucleophilic additions compared to less hindered ketones. Furthermore, this steric encumbrance can influence the stereochemical outcome of reactions, favoring the formation of one stereoisomer over another by dictating the trajectory of the incoming reagent. In electrophilic aromatic substitution reactions, the tert-butyl group can direct incoming electrophiles to less hindered positions on the aromatic ring. numberanalytics.com Computational studies on related systems have highlighted the importance of steric effects in determining reaction outcomes. acs.org

Factor Influence of the tert-Butyl Group
Reactivity Decreases the rate of reactions at the adjacent carbonyl group due to steric hindrance.
Selectivity Can control the regioselectivity and stereoselectivity of reactions.
Conformation Influences the preferred conformation of the molecule, which in turn affects reactivity.

Advanced Synthetic Methodologies and Derivatization Strategies

Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control of reaction parameters, and greater scalability. acs.org These benefits are particularly relevant for the synthesis of specialized ketones like t-butyl 4-(trifluoromethoxy)phenyl ketone, where reactions may be exothermic or require careful control to minimize side-product formation. The synthesis of aryl ketones, such as Friedel-Crafts acylation, has been successfully adapted to continuous-flow systems using heterogeneous catalysts like metal-doped zeolites, which can improve reaction efficiency and allow for catalyst recycling. researchgate.net

The successful implementation of a continuous-flow synthesis requires the careful optimization of several key parameters. High-throughput experimentation (HTE) platforms can rapidly screen various conditions to identify optimal settings, which can then be translated to scalable flow reactors. acs.orgacs.org For the synthesis of this compound, parameters such as temperature, residence time, reagent concentration, and catalyst loading are critical. In-line analytical techniques, like FTIR spectroscopy, can be integrated into the flow setup to monitor the reaction in real-time, enabling rapid adjustments and optimization to maximize yield and purity. nih.govnih.gov

Interactive Data Table: Key Parameters for Optimization in Flow Synthesis

ParameterTypical RangeSignificance in Ketone SynthesisOptimization Goal
Temperature-20°C to 150°CAffects reaction rate and selectivity. Higher temperatures can accelerate the reaction but may lead to side products.Maximize conversion rate while minimizing impurity formation.
Residence TimeSeconds to MinutesDetermines the duration the reaction mixture spends in the reactor. Crucial for achieving complete conversion. acs.orgEnsure complete reaction without product degradation from over-exposure to reaction conditions.
Reagent Concentration0.1 M to 2.0 MImpacts reaction kinetics and can influence the reaction pathway.Achieve efficient reaction rates and avoid issues with solubility or viscosity.
Catalyst LoadingVariableAffects the rate of catalytic cycles. In packed-bed reactors, this relates to the amount and activity of the solid-supported catalyst. researchgate.netMaximize reaction rate with minimal catalyst use to reduce costs and downstream purification efforts.
Flow RatemL/min to L/hrDirectly influences residence time and overall throughput.Balance between high throughput for scalability and sufficient residence time for complete reaction.

Post-Synthetic Derivatization of this compound Products

The ketone functional group is a versatile handle for a wide array of chemical transformations, allowing for the conversion of this compound into various valuable derivatives.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-[4-(trifluoromethoxy)phenyl]-2,2-dimethyl-1-propanol. This transformation is a fundamental step in organic synthesis. A variety of reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice that is selective for aldehydes and ketones. harvard.edumasterorganicchemistry.comchemguide.co.uk The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uknih.gov Due to the prochiral nature of the ketone, this reduction creates a new stereocenter. While simple reductions with NaBH₄ yield a racemic mixture, enantioselective methods using chiral catalysts or reagents can produce specific stereoisomers, which is crucial for the synthesis of chiral drugs and bioactive molecules. wikipedia.org

Interactive Data Table: Reagents for the Reduction of Aryl Ketones

Reducing AgentTypical ConditionsSelectivity & NotesReference
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room Temp.Highly selective for aldehydes and ketones; does not typically reduce esters or carboxylic acids. harvard.edunih.gov harvard.edunih.gov
Lithium Aluminium Hydride (LiAlH₄)Anhydrous Ether or THFPowerful, non-selective reducing agent; reduces most carbonyl-containing functional groups. wikipedia.org wikipedia.org
Catalytic Hydrogenation (H₂/Catalyst)Pd, Pt, or Ni catalyst, PressureEffective method, can be rendered enantioselective with chiral catalysts. wikipedia.org wikipedia.org
Meerwein-Ponndorf-Verley (MPV) ReductionAl(O-i-Pr)₃, IsopropanolReversible, equilibrium-driven reaction. Can be made enantioselective (transfer hydrogenation). wikipedia.org wikipedia.org
Lithium with Hydrated Transition Metal SaltsLi, FeCl₂·4H₂O or CuCl₂·2H₂O, THFProvides high stereoselectivity for the most thermodynamically stable alcohol. acs.orgnih.gov acs.orgnih.gov

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound. wikipedia.org Reacting this compound with a nitroalkane, such as nitromethane (B149229), in the presence of a base catalyst yields a β-nitro alcohol. This reaction is particularly significant because the resulting products contain both a hydroxyl and a nitro group, two highly versatile functional groups that serve as precursors for numerous other functionalities, including amino alcohols, nitroalkenes, and α-amino acids. wikipedia.orgscielo.br The reaction with ketones can be more challenging than with aldehydes due to lower electrophilicity and steric hindrance, but it proceeds effectively, especially with trifluoromethyl ketones. scielo.brthieme-connect.com A range of catalysts, from simple bases to complex chiral metal complexes, can be employed to control the reaction's outcome and stereoselectivity. nih.govorganic-chemistry.org Interestingly, highly effective Henry reactions with trifluoromethyl ketones have been reported to proceed even without a catalyst, using only tap water as the medium. thieme-connect.comresearchgate.net

Interactive Data Table: Catalysts and Conditions for the Henry Reaction with Ketones

Catalyst/ConditionsNitroalkane SourceKey FeaturesReference
Basic Catalysts (e.g., DBU, K₂CO₃, TBAF)NitromethaneClassic conditions, widely applicable. The choice of base can influence yield and side reactions. scielo.br scielo.br
Tap Water (Catalyst-Free)NitroalkanesA green, additive-free method reported for trifluoromethyl ketones, providing excellent yields at room temperature. thieme-connect.comresearchgate.net thieme-connect.comresearchgate.net
Chiral La(OTf)₃ ComplexNitromethaneEnables direct, catalytic, and highly enantioselective synthesis of α-trifluoromethyl tertiary nitroaldols. nih.govacs.org nih.govacs.org
Enzymes (e.g., Lipase (B570770), HNL)NitroalkanesBiocatalytic approach offering high stereoselectivity under mild conditions. wikipedia.orgresearchgate.netnih.gov wikipedia.orgresearchgate.netnih.gov
Copper(I)-Bis(sulfonamide)-DiamineNitroalkanesProvides high diastereo- and enantioselectivity in the Henry reaction. organic-chemistry.org organic-chemistry.org

The functional groups introduced through the derivatization of this compound can be leveraged to construct various heterocyclic systems. For example, the β-nitro alcohols formed via the Henry reaction can serve as key intermediates. Subsequent reduction of the nitro group to an amine, followed by intramolecular reactions with the hydroxyl group or other introduced functionalities, can lead to the formation of nitrogen-containing heterocycles. Similarly, the alcohol derivative can be further functionalized to introduce groups capable of intramolecular cyclization. For instance, rhodium-catalyzed C-H functionalization and subsequent cyclization is a known strategy for creating isocoumarins from aryl ketone derivatives. acs.org Furthermore, cascade reactions involving α-acyl intermediates derived from cyclic amines can undergo addition to electrophiles and subsequent aldol (B89426) cyclization to generate N-fused bicyclic structures, a strategy that could be adapted to derivatives of the title ketone. nih.gov

Role as Building Blocks in Complex Molecule Synthesis

This compound is a valuable building block for constructing more complex molecules, particularly those of interest in medicinal chemistry and materials science. The trifluoromethoxy group is a popular substituent in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity. The bulky t-butyl group provides significant steric hindrance, which can be used to direct the stereochemical outcome of reactions at adjacent centers or to create specific molecular conformations.

The true utility of this ketone lies in its derivatized products. The corresponding secondary alcohol and, notably, the β-nitro alcohol derivatives are versatile synthetic intermediates. wikipedia.orgscielo.br β-nitro alcohols can be readily converted into β-amino alcohols, which are crucial structural motifs in many pharmaceuticals, including antivirals and β-blockers. wikipedia.orgmdpi.com The ability to generate these chiral building blocks with high enantiomeric purity, for instance through asymmetric reduction or an enantioselective Henry reaction, underscores the importance of this compound as a starting material for stereocontrolled synthesis. nih.govacs.org

Future Research Directions

Development of Novel Trifluoromethoxylation Reagents and Methodologies

The synthesis of aryl trifluoromethyl ethers, including t-Butyl 4-(trifluoromethoxy)phenyl ketone, has historically been a significant challenge. researchgate.netnih.gov While classical methods often required harsh conditions, recent progress has yielded a variety of reagents for trifluoromethoxylation. nih.govmdpi.com Future research will likely focus on creating next-generation reagents that are safer, more efficient, and more versatile.

The development of electrophilic trifluoromethoxylating agents, such as hypervalent iodine reagents, has been a significant step forward. mdpi.com However, these can be expensive and sometimes require stoichiometric use. A key future direction is the design of new reagents that can operate catalytically. For instance, developing reagents that are more readily activated by photoredox or transition-metal catalysis under mild conditions would represent a substantial advance. nih.govnih.gov

Another promising area is the advancement of nucleophilic trifluoromethoxylation sources. researchgate.net Reagents like (E)-O-trifluoromethyl-benzaldoximes (TFBO) have shown utility in the trifluoromethoxylation of alkyl halides, and expanding this chemistry to aromatic systems is a logical next step. researchgate.net The development of stable, yet highly reactive, sources of the trifluoromethoxide anion (⁻OCF₃) that are compatible with a wide range of substrates remains a critical goal. nih.gov Furthermore, radical trifluoromethoxylation approaches are gaining traction, but current methods can suffer from a lack of selectivity and the need for excess substrate. nih.gov Future research will aim to develop new radical precursors that offer better control over reactivity and regioselectivity, which would be beneficial for the synthesis and late-stage functionalization of complex molecules related to this compound.

Reagent TypeExample ReagentsMode of ActionFuture Research Goal
ElectrophilicTogni's Reagents, Umemoto's Reagents mdpi.combeilstein-journals.orgDonates "OCF₃⁺" equivalentDevelopment of catalytic variants; improved safety and cost-effectiveness.
Nucleophilic(E)-O-trifluoromethyl-benzaldoximes (TFBO) researchgate.netDonates "⁻OCF₃" equivalentImproved stability and reactivity; broader substrate applicability.
RadicalPyridinium-based reagents nih.govGenerates •OCF₃ radicalEnhanced regioselectivity; reduction in required substrate excess.

Expansion of Substrate Scope and Functional Group Tolerance in Existing Protocols

A significant challenge in synthetic chemistry is the ability to apply a reaction to a wide variety of starting materials (substrates) without being limited by the other functional groups present in the molecule. For the synthesis of derivatives of this compound, it is crucial that the trifluoromethoxylation methods are tolerant of diverse functional groups.

Future research will focus on optimizing existing protocols, such as silver-mediated C-H trifluoromethoxylation, to be compatible with sensitive functional groups often found in pharmaceuticals and agrochemicals. researchgate.net This involves fine-tuning reaction conditions (catalyst, solvent, temperature) to minimize side reactions. The ability to perform late-stage functionalization on complex molecules is highly desirable, and expanding the scope of current methods is key to achieving this. researchgate.netnih.gov

For example, while methods for the trifluoromethylation of heterocycles are being developed, applying these to achieve trifluoromethoxylation with high efficiency and selectivity remains an area for growth. researchgate.net Research aimed at adapting photocatalytic or electrochemical methods for broader substrate classes could enable the synthesis of novel analogs of this compound that would otherwise be difficult to access. nih.govnih.gov This includes molecules with electron-donating or electron-withdrawing groups, as well as various heterocyclic systems, which currently may be challenging substrates.

Exploration of Unprecedented Catalytic Systems for Enantioselective and Diastereoselective Transformations

While this compound itself is achiral, the introduction of stereocenters into its structure could lead to valuable new chemical entities, particularly for applications in medicinal chemistry. The development of catalytic systems that can control the three-dimensional arrangement of atoms (stereochemistry) during a reaction is a major frontier in organic synthesis.

Future research will undoubtedly explore novel catalytic systems to achieve enantioselective and diastereoselective transformations on substrates related to this compound. This could involve, for instance, the asymmetric α-functionalization of the ketone moiety. Drawing inspiration from the successful enantioselective α-trifluoromethylation of aldehydes and ketones using organocatalysis or transition-metal catalysis, similar strategies could be developed for trifluoromethoxylation or the introduction of other chiral groups. nih.govacs.org

Biocatalysis, using enzymes to perform chemical transformations, represents another exciting avenue. The directed evolution of enzymes, such as modifying nonheme iron enzymes to perform new-to-nature reactions like alkene oxytrifluoromethylation, showcases the immense potential in this area. acs.org A future goal could be to engineer an enzyme—a "trifluoromethoxylase"—capable of asymmetrically modifying a precursor to this compound or its derivatives with high efficiency and stereocontrol. acs.org The development of chiral ligands for transition metals, such as palladium or copper, will also continue to be a focus for achieving asymmetric C-H functionalization or cross-coupling reactions on related aromatic systems. nih.gov

In-depth Mechanistic Elucidation Utilizing Advanced Spectroscopic and Computational Techniques

A fundamental understanding of how a chemical reaction occurs (its mechanism) is paramount for its optimization and for the rational design of new and improved synthetic methods. Future research will increasingly rely on a synergistic approach combining advanced experimental techniques and computational modeling to unravel the complex mechanisms of trifluoromethoxylation reactions.

Advanced spectroscopic techniques, such as time-resolved infrared (TRIR) and 2D NMR spectroscopy, can provide invaluable, real-time information about the transient intermediates and transition states involved in a reaction. numberanalytics.com For example, in-line monitoring of reactions using portable NMR or IR spectroscopy can allow for precise control and optimization, as demonstrated in the utilization of fluoroform for trifluoromethylation. asahilab.co.jp Applying these techniques to study the formation and reaction of the trifluoromethoxy radical (•OCF₃) or related ionic intermediates would provide critical insights. nih.govnih.gov

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction pathways. researchgate.net Computational studies can help to predict the feasibility of a proposed mechanism, rationalize observed stereochemical outcomes, and guide the design of new catalysts and reagents. nih.gov For example, computational analysis was pivotal in understanding the role of DMSO as an auxiliary in the electrochemical trifluoromethylation of alkynes and in elucidating the ionic pathway of OCF₃-migration in certain rearrangements. nih.govnih.gov Applying these computational tools to model the transition states in the synthesis of this compound could lead to more efficient and selective protocols.

Q & A

Basic Research Questions

Q. What synthetic routes are viable for t-butyl 4-(trifluoromethoxy)phenyl ketone, and how can reaction conditions be optimized for yield?

  • Methodology : Friedel-Crafts acylation using 4-(trifluoromethoxy)benzoyl chloride (precursor in ) and tert-butyl benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimize temperature (0–25°C) and stoichiometric ratios to minimize side reactions. Monitor progress via TLC and isolate via column chromatography. For trifluoromethoxy group stability, avoid strong bases that may hydrolyze the substituent.
  • Validation : Compare with analogous ketone syntheses, such as 4′-(trifluoromethyl)acetophenone in , where controlled acylation conditions are critical.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm). The ketone carbonyl appears at δ ~200–220 ppm in ¹³C NMR.
  • ¹⁹F NMR : Confirm trifluoromethoxy group (δ ~-55 to -60 ppm) .
  • IR : Stretch at ~1680 cm⁻¹ (C=O), 1250–1150 cm⁻¹ (C-O-CF₃) .
    • Cross-Validation : Align spectral data with PubChem entries for structurally similar compounds (e.g., 1-ethynyl-4-(trifluoromethoxy)benzene in ).

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the electronic properties and reactivity of the ketone in nucleophilic additions?

  • Methodology : Perform comparative kinetic studies with non-fluorinated analogs (e.g., t-butyl 4-methoxyphenyl ketone). Use DFT calculations to map electron density distribution, highlighting the electron-withdrawing nature of CF₃O.
  • Experimental Design : Monitor reaction rates with nucleophiles (e.g., Grignard reagents) under identical conditions. Reference computational models from , where trifluoromethoxy groups alter polymer bandgaps in electrochromic devices.

Q. What strategies mitigate discrepancies in thermal stability data (e.g., conflicting DSC and TGA results)?

  • Troubleshooting :

  • Sample Purity : Verify via HPLC ( highlights impurities affecting decomposition profiles).
  • Experimental Parameters : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air).
  • Data Interpretation : Use Kissinger analysis for activation energy comparison. Cross-reference with EPA DSSTox thermal data for related aryl ketones.

Q. How can this compound be incorporated into electroactive polymers, and what characterization methods assess performance?

  • Synthesis : Copolymerize via electrochemical polymerization with thiophene derivatives (e.g., 2,5-di(thiophen-2-yl)-1-(4-(trifluoromethoxy)phenyl)pyrrole in ). Optimize monomer ratios for conductivity.
  • Characterization : Use cyclic voltammetry to determine redox potentials and UV-Vis-NIR to monitor optical transitions. Compare with fluorinated polymers in , where CF₃O enhances stability in oxidized states.

Q. What computational models best predict the compound’s UV-Vis absorption, and how can experimental data validate them?

  • Methodology : Employ time-dependent DFT (TD-DFT) with solvent corrections (e.g., PCM for acetonitrile). Compare calculated λ_max with experimental UV-Vis spectra.
  • Validation : Use analogous data from 4-(trifluoromethoxy)phenyl-containing boronic acids () to refine parameters for electron-withdrawing substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butyl 4-(trifluoromethoxy)phenyl ketone
Reactant of Route 2
Reactant of Route 2
t-Butyl 4-(trifluoromethoxy)phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.